molecular formula C7H7KO5S B075076 Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt CAS No. 1321-14-8

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt

Cat. No. B075076
CAS RN: 1321-14-8
M. Wt: 242.29 g/mol
InChI Key: PAJKNOSXRSQQQR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt, also known as potassium 2-(hydroxymethoxy)benzenesulfonate, is a compound with the molecular formula C7H7KO5S . It has a molecular weight of 242.29 g/mol .


Molecular Structure Analysis

The compound’s molecular structure can be represented by the canonical SMILES string: C1=CC=C(C(=C1)OCO)S(=O)(=O)[O-].[K+] . This indicates that the compound contains a benzenesulfonic acid group with a hydroxymethoxy substituent, and a monopotassium salt .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.29 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound also has three rotatable bonds . Its exact mass and monoisotopic mass are 241.96512598 g/mol . The compound has a topological polar surface area of 95 Ų and a complexity of 247 .

Scientific Research Applications

Human Neutrophil Elastase (hNE) Inhibitors

Benzenesulfonic acid derivatives, including “Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt”, have been synthesized and evaluated as competitive inhibitors of hNE . These compounds are being developed for the treatment of Acute Respiratory Distress Syndrome (ARDS). Biological screening revealed that these compounds show moderate inhibitory activity against hNE .

Pharmaceutical Applications

Benzenesulfonic acid, including its hydroxymethoxy-, monopotassium salt derivative, is used as a counterion for cationic pharmaceuticals . This means it can be used to form salts with drug molecules, which can improve the drug’s solubility, stability, and bioavailability.

Surfactants

The metal or amine salts of Benzenesulfonic acid can be used to make surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They can be used in a wide range of applications, from detergents and soaps to emulsifiers in foods and cosmetics.

Production of Phenol

Benzenesulfonic acid is used to produce phenol by fusing it with sodium hydroxide or hydrolyzing one of its salts . Phenol is a valuable industrial chemical that is used in the manufacture of plastics, resins, and pharmaceuticals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt involves the reaction of hydroxymethoxysulfonic acid with potassium hydroxide.", "Starting Materials": [ "Hydroxymethoxysulfonic acid", "Potassium hydroxide" ], "Reaction": [ "Step 1: Dissolve Hydroxymethoxysulfonic acid in water", "Step 2: Slowly add Potassium hydroxide to the solution while stirring", "Step 3: Heat the mixture to 80-90°C and maintain this temperature for 2-3 hours", "Step 4: Cool the mixture to room temperature and filter the resulting solid", "Step 5: Wash the solid with water and dry it in a vacuum oven" ] }

CAS RN

1321-14-8

Product Name

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt

Molecular Formula

C7H7KO5S

Molecular Weight

242.29 g/mol

IUPAC Name

potassium;2-(hydroxymethoxy)benzenesulfonate

InChI

InChI=1S/C7H8O5S.K/c8-5-12-6-3-1-2-4-7(6)13(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1

InChI Key

PAJKNOSXRSQQQR-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)OCO)S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C(C(=C1)OCO)S(=O)(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.